N-{4-[(HYDROXYCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE
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Overview
Description
N-{4-[(HYDROXYCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(HYDROXYCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Hydroxycarbamoyl Group: The hydroxycarbamoyl group can be introduced via the reaction of the thiazole intermediate with hydroxylamine or its derivatives.
Attachment of the Benzamide Group: The final step involves the coupling of the thiazole derivative with a benzoyl chloride or benzamide precursor under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(HYDROXYCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or benzamide moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{4-[(HYDROXYCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(HYDROXYCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit histone deacetylases (HDACs), leading to the modulation of gene expression and the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(HYDROXYCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE: Unique due to its specific combination of functional groups and potential biological activities.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral).
Benzamide Derivatives: Compounds with benzamide groups but different heterocyclic rings, such as metoclopramide (antiemetic) and tiapride (antipsychotic).
Properties
IUPAC Name |
N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(15-18)6-9-7-19-12(13-9)14-11(17)8-4-2-1-3-5-8/h1-5,7,18H,6H2,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDYQWDQLZFIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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